Alpha-D-glucose-13C

Beschreibung

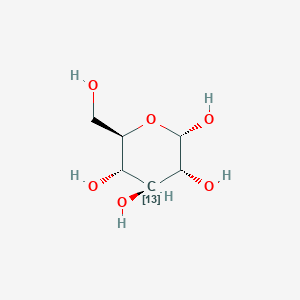

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3R,4S,5S,6R)-6-(hydroxymethyl)(413C)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6+/m1/s1/i4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-KTESCNBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([13C@@H]([C@H]([C@H](O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Alpha-D-glucose-13C for Researchers, Scientists, and Drug Development Professionals

Introduction to Alpha-D-glucose-13C

This compound is a stable, non-radioactive isotopic form of alpha-D-glucose where one or more of the carbon atoms have been replaced with the carbon-13 (¹³C) isotope. This isotopically labeled glucose serves as a powerful tracer in metabolic research, allowing scientists to track the fate of glucose and its metabolites through various biochemical pathways within cells, tissues, and whole organisms. Its use is central to the field of metabolic flux analysis (MFA), providing quantitative insights into the rates of metabolic reactions. This guide offers a comprehensive overview of this compound, including its properties, synthesis, experimental applications, and the interpretation of labeling patterns in key metabolic pathways.

Core Properties and Specifications

This compound is chemically identical to its naturally occurring counterpart, alpha-D-glucose, but with a higher molecular weight due to the presence of the heavier ¹³C isotope. This mass difference is the basis for its detection and quantification in mass spectrometry-based analyses. The properties of commercially available this compound can vary depending on the specific labeling pattern and desired purity.

| Property | Value |

| Molecular Formula | ¹³CₓC₆₋ₓH₁₂O₆ |

| Molecular Weight | Varies based on the number of ¹³C atoms (e.g., 186.11 g/mol for [U-¹³C₆]glucose)[1][2] |

| Appearance | White to off-white powder[1] |

| Isotopic Purity | Typically ≥99 atom % ¹³C[1] |

| Chemical Purity | ≥98-99%[1][2] |

| Solubility | Soluble in water |

| Storage | Room temperature, protected from light and moisture[2] |

Note: The molecular formula and weight will differ based on the specific isotopologue (e.g., [1-¹³C]glucose, [1,2-¹³C₂]glucose, [U-¹³C₆]glucose).

Synthesis of this compound

The synthesis of ¹³C-labeled glucose is a critical process that enables its use in metabolic research. Both chemical and enzymatic methods have been developed to produce various isotopologues of D-glucose.

Chemical Synthesis:

A common method for preparing position-specific labeled glucose is the cyanohydrin synthesis . This method allows for the introduction of a ¹³C label at the C1 position by reacting a smaller sugar, such as D-arabinose, with a ¹³C-labeled cyanide source (e.g., Na¹³CN). The resulting cyanohydrins are then hydrolyzed and reduced to form the corresponding ¹³C-labeled hexoses, D-glucose-1-¹³C and D-mannose-1-¹³C.[3][4] The ratio of the epimers can be influenced by the reaction conditions.[4] Subsequent enzymatic or further chemical steps can be used to reposition the label to other carbon atoms if desired.

Enzymatic Synthesis:

Enzymatic approaches offer high specificity and yield for the synthesis of uniformly labeled [U-¹³C₆]glucose. One common strategy involves using enzymes from the gluconeogenesis pathway to synthesize glucose from smaller, ¹³C-labeled precursors. For example, photosynthetic organisms or microorganisms can be cultured in an environment with ¹³CO₂ as the sole carbon source, leading to the production of uniformly labeled biomass, from which [U-¹³C₆]glucose can be extracted and purified.

A general workflow for the synthesis of a ¹³C-labeled glucose derivative is outlined below. This specific example details the synthesis of a glycolipid analog starting from [U-¹³C₆]glucose.[5]

Synthesis workflow for a ¹³C-labeled glycolipid analog from [U-¹³C₆]glucose.

Experimental Protocols: ¹³C Metabolic Flux Analysis (MFA)

The primary application of this compound is in metabolic flux analysis (MFA). ¹³C-MFA is a powerful technique to quantify the rates of intracellular metabolic pathways. The general workflow involves introducing the ¹³C-labeled glucose to a biological system, allowing it to be metabolized, and then measuring the ¹³C enrichment in downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

General workflow for a ¹³C metabolic flux analysis experiment.

Detailed Methodologies

1. Cell Culture and Labeling:

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting.

-

Media Preparation: Prepare culture medium containing the desired isotopologue of this compound (e.g., [U-¹³C₆]glucose or a specific positional isomer). The concentration of the labeled glucose should be optimized for the specific cell line and experimental goals. For some experiments, a mixture of labeled and unlabeled glucose is used.

-

Labeling: Replace the standard culture medium with the ¹³C-labeled medium. The duration of labeling is critical to achieve isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant. This can range from hours to days depending on the cell type and the pathways being studied.[6]

2. Sample Quenching and Metabolite Extraction:

-

Quenching: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly quench the metabolism. A common method is to aspirate the medium and add a cold solvent, such as 80% methanol at -80°C.

-

Extraction: After quenching, scrape the cells in the cold solvent and transfer the cell suspension to a tube. The extraction is typically performed using a solvent mixture, such as methanol/water or methanol/chloroform/water, to efficiently extract a broad range of polar and non-polar metabolites. The mixture is then centrifuged to pellet the cell debris and proteins.

3. Sample Preparation for Analysis:

-

Derivatization (for GC-MS): Many polar metabolites are not volatile enough for GC-MS analysis. Therefore, a derivatization step is required to increase their volatility. A common two-step derivatization involves methoximation followed by silylation (e.g., with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA).

-

Reconstitution (for LC-MS and NMR): For LC-MS and NMR analysis, the dried metabolite extract is reconstituted in an appropriate solvent (e.g., a mixture of water and organic solvent for LC-MS, or a buffered D₂O solution for NMR).

4. Data Acquisition and Analysis:

-

GC-MS: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the metabolites based on their boiling points and interactions with the column. The mass spectrometer then detects the mass-to-charge ratio of the fragmented ions, allowing for the identification of metabolites and the quantification of their mass isotopomer distributions (the relative abundance of molecules with different numbers of ¹³C atoms).

-

NMR Spectroscopy: ¹³C NMR spectroscopy provides detailed information about the position of the ¹³C label within a molecule. 2D NMR techniques, such as ¹H-¹³C HSQC, can be used to resolve complex mixtures of metabolites and determine positional isotopomer information.[7]

-

Data Processing: The raw data from MS or NMR is processed to identify metabolites and determine their labeling patterns. This data must be corrected for the natural abundance of ¹³C and other isotopes.

-

Flux Calculation: The corrected mass isotopomer distributions are then used in computational models of cellular metabolism to estimate the intracellular metabolic fluxes. Software packages such as INCA, Metran, or 13CFLUX2 are commonly used for these calculations.

Tracing Metabolic Pathways with this compound

The choice of the ¹³C-glucose isotopologue is crucial as it determines which pathways can be effectively traced.

1. Glycolysis and the TCA Cycle with [U-¹³C₆]glucose:

When cells are fed with uniformly labeled [U-¹³C₆]glucose, all six carbons of the glucose molecule are ¹³C. Glycolysis breaks down this 6-carbon sugar into two 3-carbon pyruvate molecules, which will be fully labeled ([¹³C₃]pyruvate). This labeled pyruvate can then enter the tricarboxylic acid (TCA) cycle.

-

Pyruvate Dehydrogenase (PDH) Pathway: [¹³C₃]pyruvate is decarboxylated to form [¹³C₂]acetyl-CoA, which then condenses with oxaloacetate to enter the TCA cycle. The first turn of the cycle will produce citrate with two ¹³C atoms. Subsequent turns will lead to more complex labeling patterns in the TCA cycle intermediates.

-

Pyruvate Carboxylase (PC) Pathway: [¹³C₃]pyruvate can be carboxylated to form [¹³C₃]oxaloacetate, an anaplerotic reaction that replenishes TCA cycle intermediates. This leads to a different labeling pattern in the TCA cycle compared to the PDH pathway.[6]

Tracing [U-¹³C₆]glucose through glycolysis and into the TCA cycle.

2. Pentose Phosphate Pathway (PPP) with [1,2-¹³C₂]glucose:

The use of [1,2-¹³C₂]glucose is particularly useful for distinguishing between glycolysis and the pentose phosphate pathway.[8][9]

-

Glycolysis: If [1,2-¹³C₂]glucose proceeds through glycolysis, the resulting pyruvate and lactate will be labeled at carbons 2 and 3 ([2,3-¹³C₂]pyruvate/lactate).

-

Oxidative PPP: In the oxidative PPP, the C1 carbon of glucose is lost as CO₂. The remaining 5-carbon sugar is then rearranged. This leads to the production of pyruvate and lactate that are labeled only at the C3 position ([3-¹³C]pyruvate/lactate).

By measuring the ratio of singly to doubly labeled lactate or other downstream metabolites, the relative flux through the PPP versus glycolysis can be determined.

Tracing [1,2-¹³C₂]glucose to differentiate glycolysis and the PPP.

Data Presentation and Interpretation

A key outcome of ¹³C-MFA studies is the mass isotopomer distribution (MID) of various metabolites. This data is typically presented in tables for clear comparison. The MID represents the fraction of each isotopologue for a given metabolite. For example, for a 3-carbon molecule like pyruvate, the MID would show the fractions of M+0 (unlabeled), M+1, M+2, and M+3 isotopologues.

| Metabolite | Isotopologue | Fractional Abundance (%) - Condition A | Fractional Abundance (%) - Condition B |

| Pyruvate | M+0 | 5 | 10 |

| M+1 | 10 | 15 | |

| M+2 | 25 | 20 | |

| M+3 | 60 | 55 | |

| Lactate | M+0 | 6 | 12 |

| M+1 | 12 | 18 | |

| M+2 | 24 | 20 | |

| M+3 | 58 | 50 | |

| Citrate | M+0 | 15 | 20 |

| M+1 | 5 | 8 | |

| M+2 | 50 | 45 | |

| M+3 | 10 | 8 | |

| M+4 | 15 | 14 | |

| M+5 | 5 | 5 |

This is an example table. Actual values will vary based on the experimental conditions.

By analyzing the changes in these fractional abundances between different experimental conditions, researchers can infer changes in the activity of specific metabolic pathways. For instance, an increase in the M+3 fraction of pyruvate when using [U-¹³C₆]glucose would indicate a high glycolytic flux.

Conclusion

This compound is an indispensable tool for researchers, scientists, and drug development professionals seeking to understand the intricacies of cellular metabolism. Its application in metabolic flux analysis provides a quantitative framework for mapping the flow of carbon through complex biochemical networks. A thorough understanding of the principles of isotopic labeling, experimental design, and data interpretation is essential for leveraging the full potential of this powerful technique to gain novel insights into health, disease, and the mechanism of action of therapeutic agents.

References

- 1. D -Glucose-13C6 13C = 99atom , = 99 CP 110187-42-3 [sigmaaldrich.com]

- 2. D-Glucose (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1396-1 [isotope.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. scispace.com [scispace.com]

- 5. Synthesis and characterization of a 13C-labeled alpha-mannosyl glycolipid analog from [13C]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Alpha-D-glucose-13C: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-D-glucose-13C is a stable, non-radioactive isotopologue of the ubiquitous monosaccharide, alpha-D-glucose. In this molecule, one or more of the naturally abundant carbon-12 atoms are replaced with the heavier carbon-13 isotope. This isotopic labeling makes this compound an invaluable tracer for metabolic research and drug development. Its incorporation into biological pathways allows for the elucidation of metabolic fluxes, the study of enzyme kinetics, and the assessment of drug effects on cellular metabolism. This guide provides a comprehensive overview of the structure, properties, and key experimental applications of this compound.

Structure and Properties

Alpha-D-glucose exists as a six-membered pyranose ring. The "alpha" designation indicates that the hydroxyl group on the anomeric carbon (C1) is on the opposite side of the ring from the CH₂OH group (C6). The "-D-" configuration specifies the stereochemistry at C5. In this compound, the specific carbon atom(s) that are substituted with ¹³C can vary, leading to different isotopologues (e.g., Alpha-D-glucose-1-¹³C, Alpha-D-glucose-6-¹³C, or uniformly labeled Alpha-D-glucose-U-¹³C).

Physicochemical Properties

The substitution of ¹²C with ¹³C results in a slight increase in the molecular weight of the glucose molecule. While most physicochemical properties are very similar to the unlabeled counterpart, these subtle differences are key to their analytical distinction.

| Property | Value | References |

| Molecular Formula | C₅¹³CH₁₂O₆ (for single-labeled) | [1][2] |

| Molecular Weight | ~181.15 g/mol (for single-labeled) | [1][2][3] |

| ~182.14 g/mol (for double-labeled) | [4] | |

| Melting Point | 146 °C (for unlabeled α-D-glucose) | [5][6] |

| 150-152 °C (for D-Glucose-¹³C₆) | [7] | |

| Solubility | Highly soluble in water | [6] |

| 10 mM in DMSO | [2] | |

| Specific Rotation [α]D²⁵ | +112.2° (for unlabeled α-D-glucose in water) | [6] |

| +52.0° (c = 2 in H₂O with trace NH₄OH for D-Glucose-¹³C₆) | [7] | |

| Appearance | White crystalline powder | [5] |

Experimental Protocols

The analysis of this compound and its metabolic products primarily relies on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques allow for the precise identification and quantification of ¹³C-labeled molecules.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR is a powerful non-invasive technique to track the fate of ¹³C labels in metabolites.

Methodology:

-

Sample Preparation:

-

For in vitro studies, dissolve 50-100 mg of the ¹³C-labeled glucose or extracted metabolites in a suitable deuterated solvent (e.g., D₂O).[8]

-

For cellular extracts, quench metabolism rapidly (e.g., with cold methanol) and perform a metabolite extraction (e.g., using a chloroform/methanol/water partition).

-

Filter the final solution into a 5 mm NMR tube to a depth of at least 4.5 cm.[9]

-

Add an internal standard (e.g., DSS or TSP for aqueous samples) for chemical shift referencing.[8]

-

-

NMR Data Acquisition:

-

Acquire ¹³C NMR spectra on a high-field NMR spectrometer.

-

Use a standard single-pulse ¹³C experiment with proton decoupling.

-

Optimize acquisition parameters, including the relaxation delay (D1) to ensure full relaxation of the carbon nuclei for accurate quantification. A D1 of at least 5 times the longest T₁ of the carbons of interest is recommended.

-

For complex mixtures, two-dimensional (2D) NMR experiments like ¹H-¹³C HSQC can be employed to resolve overlapping signals.

-

-

Data Analysis:

-

Process the NMR data (Fourier transformation, phasing, and baseline correction).

-

Integrate the signals corresponding to the ¹³C-labeled positions in the metabolites of interest.

-

The degree of ¹³C enrichment can be calculated by comparing the integral of the ¹³C-labeled peak to that of a known concentration of an internal standard or by comparing it to the signal from a naturally abundant ¹³C sample.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for analyzing the isotopologue distribution of metabolites derived from ¹³C-glucose.

Methodology:

-

Sample Preparation and Derivatization:

-

Quench metabolism and extract metabolites as described for NMR.

-

Dry the extracts completely, for example, by vacuum centrifugation.

-

Derivatize the non-volatile sugars and related metabolites to make them amenable to gas chromatography. A common method is oximation followed by silylation:

-

Dissolve the dried sample in 200 µL of 40 mg/mL O-ethylhydroxylamine hydrochloride in pyridine and heat at 70°C for 30 minutes.[10]

-

Cool the sample to room temperature and add 120 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Heat again at 70°C for 30 minutes.[10]

-

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system.

-

Use a suitable capillary column (e.g., DB-5ms) for separation.

-

Employ a temperature gradient to separate the different metabolites. A typical program might start at a low temperature (e.g., 100°C) and ramp up to a high temperature (e.g., 300°C).

-

The mass spectrometer is typically operated in electron ionization (EI) mode.

-

Acquire data in full scan mode to identify metabolites and in selected ion monitoring (SIM) mode for accurate quantification of specific isotopologues.

-

-

Data Analysis:

-

Identify metabolites based on their retention times and mass fragmentation patterns by comparing them to a library of standards.

-

Determine the mass isotopomer distribution (MID) for each metabolite by analyzing the relative abundances of the different mass peaks (M+0, M+1, M+2, etc.).

-

Correct the raw data for the natural abundance of ¹³C and other isotopes.

-

Signaling Pathways and Metabolic Tracing

This compound is a cornerstone of metabolic flux analysis, a technique used to quantify the rates of metabolic reactions within a cell. When cells are cultured with ¹³C-glucose, the labeled carbon atoms are incorporated into various downstream metabolites, providing a dynamic picture of metabolic pathway activity.

Glycolysis

In glycolysis, a six-carbon glucose molecule is broken down into two three-carbon pyruvate molecules. The labeling pattern of pyruvate and lactate depends on which carbon atom in the initial glucose molecule was labeled. For example, [1,6-¹³C₂]-glucose will result in pyruvate labeled at the C3 position.

References

- 1. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]

- 2. graphviz.org [graphviz.org]

- 3. 13C isotope effects on 1H chemical shifts: NMR spectral analysis of 13C-labelled D-glucose and some 13C-labelled amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GC-MS-Based Determination of Mass Isotopomer Distributions for 13C-Based Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]

- 7. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How to make an NMR sample [chem.ch.huji.ac.il]

- 9. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]

- 10. NMR Sample Preparation [nmr.chem.umn.edu]

Synthesis of Alpha-D-glucose-¹³C for Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Alpha-D-glucose-¹³C, a critical tracer molecule in metabolic research. The guide details both chemical and enzymatic synthesis strategies, presents quantitative data in structured tables, and offers detailed experimental protocols. Furthermore, it includes visualizations of the synthesis workflow and relevant metabolic pathways to facilitate a deeper understanding of its application.

Introduction

Alpha-D-glucose-¹³C is a stable isotope-labeled form of glucose that serves as a powerful tool for tracing metabolic pathways in biological systems. By replacing one or more of the naturally abundant ¹²C atoms with the heavier ¹³C isotope, researchers can track the journey of glucose through various metabolic processes, such as glycolysis and the tricarboxylic acid (TCA) cycle, using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This allows for the precise measurement of metabolic fluxes, providing invaluable insights into cellular physiology, disease mechanisms, and the effects of therapeutic interventions. The synthesis of high-purity, specifically labeled Alpha-D-glucose-¹³C is therefore a critical prerequisite for advancing our understanding of cellular metabolism.

Synthesis of Alpha-D-glucose-¹³C

The synthesis of Alpha-D-glucose-¹³C can be achieved through both chemical and enzymatic methods. The choice of method often depends on the desired labeling pattern, required purity, and available starting materials. Commercially available D-Glucose-¹³C₆ is a common starting material for many synthetic routes.

Chemical Synthesis Approach

A common chemical synthesis strategy involves the protection of the hydroxyl groups of D-glucose-¹³C, followed by stereoselective reactions to obtain the desired alpha anomer, and subsequent deprotection. A plausible multi-step chemical synthesis workflow is outlined below.

Caption: Proposed chemical synthesis workflow for Alpha-D-glucose-¹³C.

Step 1: Acetylation of D-Glucose-¹³C₆

This protocol is adapted from a general procedure for glucose acetylation.[1]

-

In a conical flask, suspend 5 g of D-glucose-¹³C₆ in 10 ml of acetic anhydride.

-

With constant swirling and cooling in an ice bath to maintain the temperature below 35 °C, add 0.7 ml of 70% perchloric acid dropwise.

-

Continue swirling until the glucose is fully dissolved.

-

Let the mixture stand at room temperature for 30 minutes.

-

Pour the reaction mixture into a beaker containing 250 ml of ice water with vigorous stirring to precipitate the product.

-

Filter the solid product, wash thoroughly with cold water, and dry under vacuum.

-

Recrystallize the crude product from hot ethanol to yield 1,2,3,4,6-penta-O-acetyl-α/β-D-glucopyranose-¹³C₆.

Step 2: Anomeric Control to form α-Glucopyranosyl Bromide

This step is a common procedure in carbohydrate chemistry to introduce a good leaving group at the anomeric position with defined stereochemistry.

-

Dissolve the dried penta-O-acetyl-D-glucopyranose-¹³C₆ in a minimal amount of glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen bromide in acetic acid while stirring.

-

Allow the reaction to proceed at room temperature for 2 hours, monitoring by TLC.

-

Pour the reaction mixture into ice water to precipitate the crude 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide-¹³C₆.

-

Filter, wash with cold water, and dry the product.

Step 3: Controlled Hydrolysis

This step aims to replace the anomeric bromide with a hydroxyl group, favoring the alpha configuration.

-

Dissolve the dried α-glucopyranosyl bromide derivative in a suitable solvent such as acetone.

-

Add an aqueous solution of silver carbonate.

-

Stir the reaction mixture at room temperature, protecting it from light, until the starting material is consumed (monitor by TLC).

-

Filter the reaction mixture to remove silver salts.

-

Evaporate the solvent to obtain the crude 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose-¹³C₆.

Step 4: Deprotection

This is a standard Zemplén deacetylation procedure.

-

Dissolve the tetra-O-acetyl-α-D-glucopyranose-¹³C₆ in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide solution in methanol.

-

Monitor the reaction by TLC until completion.

-

Neutralize the reaction with an acidic ion-exchange resin.

-

Filter the resin and evaporate the solvent to yield the crude Alpha-D-glucose-¹³C.

Step 5: Purification

High purity is crucial for metabolic research.

-

The crude Alpha-D-glucose-¹³C can be purified by recrystallization from a mixture of ethanol and water.

-

For very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed using a suitable carbohydrate column.[2][3][4][5]

Enzymatic Synthesis Approach

Enzymatic synthesis offers high stereoselectivity and milder reaction conditions. Sucrose phosphorylase is a promising enzyme for the synthesis of α-glucosides. This proposed method would utilize a ¹³C-labeled fructose donor.

References

A Technical Guide to Alpha-D-glucose-13C in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core applications of Alpha-D-glucose-13C, a critical tool in metabolic research and drug development. Stable isotope-labeled glucose, particularly with Carbon-13 (¹³C), allows for the precise tracing of glucose metabolism in various biological systems. This guide provides a comprehensive overview of commercial suppliers, detailed experimental protocols, and visualizations of key metabolic pathways, empowering researchers to effectively integrate this powerful tool into their workflows.

Commercial Suppliers of this compound and Related Isotopologues

The selection of a suitable isotopically labeled glucose product is contingent on the specific research question. Different labeling patterns (e.g., uniformly labeled, position-specific) are optimal for probing different metabolic pathways. The following table summarizes commercially available Alpha-D-glucose-¹³C and related D-glucose-¹³C products from prominent suppliers.

| Product Name | Supplier | Isotopic Purity | Chemical Purity | Available Sizes |

| Alpha-D-glucose-¹³C | MedchemExpress | 99.4%[1] | Not Specified | 5 mg |

| Alpha-D-glucose-¹³C | GlpBio | Not Specified | Not Specified | 1 mg, 5 mg, 10 mg |

| D-Glucose-1-¹³C | Sigma-Aldrich | 99 atom % ¹³C[2] | 99% (CP)[2] | 250 mg, 1 g, 10 g[2] |

| D-Glucose-1-¹³C | Santa Cruz Biotechnology | Not Specified | Not Specified | Contact for details |

| D-Glucose-¹³C₆ (Uniformly labeled) | Sigma-Aldrich | ≥99 atom % ¹³C | ≥99% (CP) | Contact for details |

| D-Glucose-¹³C₆ (Uniformly labeled) | Cambridge Isotope Laboratories | 99% | 98%[3] | 1 g, 5 g, 25 g |

| D-Glucose-¹³C₆ (Uniformly labeled) | Cayman Chemical | ≥98% | Not Specified | 100 mg, 250 mg, 500 mg, 1 g |

Experimental Protocols: ¹³C Metabolic Flux Analysis (¹³C-MFA)

¹³C Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways within a cell. The core principle involves introducing a ¹³C-labeled substrate, such as Alpha-D-glucose-¹³C, to a biological system and then measuring the incorporation of the ¹³C label into downstream metabolites.

General Experimental Workflow for ¹³C-MFA in Cell Culture

The following is a generalized protocol for a ¹³C-glucose labeling experiment in adherent mammalian cells, followed by analysis using mass spectrometry.

1. Cell Culture and Isotope Labeling:

-

Cell Seeding: Plate cells in a multi-well format (e.g., 6-well plates) at a density that ensures they are in the exponential growth phase at the time of the experiment.[4]

-

Media Preparation: Prepare culture medium containing the desired concentration of ¹³C-labeled glucose. It is crucial to use a base medium that lacks unlabeled glucose.[4] The medium should be supplemented with dialyzed fetal bovine serum (FBS) to minimize the introduction of unlabeled small molecules.[1]

-

Labeling: One hour before introducing the labeled substrate, replace the existing medium with fresh medium supplemented with dialyzed FBS.[1] To initiate labeling, remove the unlabeled medium, perform a quick wash with glucose-free medium, and then add the pre-warmed ¹³C-glucose containing medium.[1] The duration of labeling will depend on the pathways of interest, with glycolysis reaching isotopic steady-state within minutes, while other pathways may take hours.[4]

2. Metabolite Extraction:

-

Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and add a quenching solution, typically a cold solvent mixture like 80% methanol kept at -70°C.[1]

-

Cell Lysis and Collection: Place the culture plates on dry ice to facilitate cell lysis.[1] Scrape the cells in the presence of the quenching solution and collect the cell lysate.

-

Extraction: The collected lysate is then processed to separate polar metabolites from other cellular components like proteins and lipids. This often involves centrifugation and collection of the supernatant.

3. Sample Analysis by Mass Spectrometry (MS):

-

Sample Preparation: The extracted metabolites are dried and then reconstituted in a suitable solvent for MS analysis.

-

LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is commonly used to separate and detect the labeled metabolites. The mass spectrometer is set to detect the mass shifts corresponding to the incorporation of ¹³C atoms.

-

Data Analysis: The resulting data provides the mass isotopomer distribution (MID) for various metabolites. This information is then used in computational models to calculate the metabolic fluxes.

4. Data Interpretation and Flux Calculation:

-

Specialized software is used to fit the measured MIDs to a metabolic network model, which then estimates the intracellular fluxes.

Key Metabolic Pathways Investigated with this compound

The following diagrams, generated using the DOT language, illustrate the flow of the ¹³C label from glucose through central carbon metabolism.

References

- 1. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]

- 2. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 3. Nuclear Magnetic Resonance Measurement of Metabolic Flux Using 13C and 1H Signals | Springer Nature Experiments [experiments.springernature.com]

- 4. systems.crump.ucla.edu [systems.crump.ucla.edu]

An In-depth Technical Guide to Alpha-D-glucose-13C and Beta-D-glucose-13C for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the core differences between the anomers of 13C-labeled D-glucose: alpha-D-glucose-13C and beta-D-glucose-13C. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopic tracers for metabolic studies. It covers their structural distinctions, physicochemical properties, differential interactions with key metabolic enzymes, and the implications for experimental design and data interpretation.

Introduction: The Significance of Anomeric Specificity in Glucose Metabolism

D-glucose, a central molecule in cellular metabolism, exists in solution as an equilibrium mixture of two primary cyclic hemiacetal forms, or anomers: alpha-D-glucose and beta-D-glucose.[1] These anomers differ only in the stereochemical configuration at the anomeric carbon (C1).[1] In aqueous solution, these forms interconvert through a process called mutarotation, reaching an equilibrium of approximately 36% alpha- and 64% beta-anomer.[2]

While often treated as a single entity in metabolic flux analysis, the distinct spatial arrangement of the hydroxyl group at C1 has significant implications for the interaction of glucose with biological systems. Enzymes and transporters can exhibit marked anomeric specificity, leading to differential rates of uptake and metabolism.[3][4][5] The use of anomerically pure or characterized mixtures of this compound and beta-D-glucose-13C can, therefore, provide a more nuanced understanding of metabolic pathways and their regulation.

Structural and Physicochemical Properties

The fundamental difference between the alpha and beta anomers lies in the orientation of the hydroxyl group on the anomeric carbon. In alpha-D-glucose, the C1-hydroxyl group is in an axial position, below the plane of the pyranose ring, whereas in beta-D-glucose, it occupies an equatorial position, above the plane of the ring.[1] This seemingly minor structural variance gives rise to differences in their physical and chemical properties.

Table 1: Comparative Physicochemical Properties of Alpha- and Beta-D-glucose Anomers

| Property | Alpha-D-glucose | Beta-D-glucose | Reference(s) |

| Melting Point (°C) | 146 | 150 | [2] |

| Specific Rotation [α]D | +112.2° | +18.7° | [2] |

| Equilibrium Specific Rotation [α]D | +52.7° | +52.7° | [2] |

| Solubility in Water | Highly soluble | Highly soluble | [2] |

| Stability | Less stable | More stable | [3] |

Note: The properties listed are for unlabeled glucose, but are expected to be very similar for their 13C-labeled counterparts.

13C NMR Chemical Shifts

The anomeric configuration also influences the chemical environment of the carbon atoms, leading to distinct signals in 13C NMR spectroscopy. This distinction is crucial for researchers using NMR to trace the metabolic fate of 13C-labeled glucose.

Table 2: 13C NMR Chemical Shifts (in ppm) for Alpha- and Beta-D-glucose-1-13C in D2O

| Carbon Atom | Alpha-D-glucose-1-13C | Beta-D-glucose-1-13C | Reference(s) |

| C1 | ~92.8 | ~96.6 | [6] |

| C2 | ~72.1 | ~74.9 | [6] |

| C3 | ~73.5 | ~76.6 | [6] |

| C4 | ~70.2 | ~70.2 | [6] |

| C5 | ~72.1 | ~76.6 | [6] |

| C6 | ~61.4 | ~61.4 | [6] |

Note: Chemical shifts can vary slightly depending on the solvent, temperature, and pH.

Anomeric Specificity in Key Metabolic Pathways

The differential recognition of glucose anomers by transporters and enzymes is a critical aspect of their metabolic fate. This specificity can influence the rate of entry into metabolic pathways such as glycolysis and the pentose phosphate pathway.

Glucose Transport

The transport of glucose across the cell membrane is mediated by a family of glucose transporters (GLUTs). While some studies suggest a lack of significant anomeric specificity for certain GLUT transporters like GLUT1 in human erythrocytes, other evidence points to tissue-specific preferences.[3] This remains an area of active research, and the anomeric composition of 13C-labeled glucose could be a relevant experimental variable depending on the cell type and transporter isoform being studied.

Glycolysis: The Role of Hexokinase

The first committed step of glycolysis, the phosphorylation of glucose to glucose-6-phosphate, is catalyzed by hexokinase. Different isoforms of hexokinase exhibit distinct preferences for alpha- and beta-D-glucose.

-

Low Km Hexokinases (Types I, II, III): These isoforms, found in many tissues, generally show a preference for beta-D-glucose, with Vmax ratios (Vβ/Vα) ranging from 1.3 to 1.5.[7] However, they often have a higher affinity (lower Km) for alpha-D-glucose.[8]

-

Glucokinase (Hexokinase IV): This high-Km isoform, predominantly found in the liver and pancreatic β-cells, exhibits a preference for the alpha-anomer in terms of phosphorylation rate.[9]

This differential phosphorylation has direct implications for the initial flux of glucose into glycolysis and can be a critical point of regulation.

Pentose Phosphate Pathway

The entry of glucose into the pentose phosphate pathway (PPP) also begins with glucose-6-phosphate. The anomeric specificity of glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the PPP, has been investigated. Some studies suggest a preference for the beta-anomer of glucose-6-phosphate, while others indicate that phosphoglucose isomerase activity can rapidly interconvert the anomers, potentially obscuring a strong anomeric preference in the overall pathway flux.[8][10]

Experimental Protocols

Synthesis of Anomerically Pure 13C-Labeled Glucose

-

Starting Material: Commercially available D-[1-13C]glucose or uniformly labeled D-[U-13C]glucose.

-

Anomeric Protection: Selective protection of the anomeric hydroxyl group to lock the stereochemistry. This can be achieved through various glycosylation reactions.

-

Purification: Separation of the desired anomer from the reaction mixture, often using chromatographic techniques.

-

Deprotection: Removal of protecting groups to yield the final anomerically pure 13C-labeled glucose.

Researchers are advised to consult specialized carbohydrate chemistry literature for detailed synthetic methodologies.

Analysis of Anomeric Composition by NMR Spectroscopy

Objective: To determine the ratio of alpha- and beta-anomers in a sample of 13C-labeled glucose.

Methodology:

-

Sample Preparation: Dissolve a known quantity of the 13C-labeled glucose in a suitable solvent (e.g., D2O) in an NMR tube.

-

NMR Acquisition: Acquire a 13C NMR spectrum using a high-field NMR spectrometer. Key parameters include:

-

Observe nucleus: 13C

-

Proton decoupling

-

Sufficient number of scans for adequate signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic peaks for the C1 carbon of the alpha-anomer (around 92.8 ppm) and the beta-anomer (around 96.6 ppm).[6]

-

Integrate the area under each of these peaks.

-

The ratio of the integrals corresponds to the molar ratio of the two anomers in the sample.

-

Measuring Hexokinase Anomeric Preference

Objective: To determine the kinetic parameters (Km and Vmax) of a hexokinase isoform for alpha- and beta-D-glucose.

Methodology:

-

Enzyme Preparation: Purify or obtain a commercially available hexokinase isoform.

-

Substrate Preparation: Prepare solutions of anomerically pure this compound and beta-D-glucose-13C at various concentrations.

-

Coupled Enzyme Assay: A common method involves coupling the hexokinase reaction to the glucose-6-phosphate dehydrogenase (G6PD) reaction. G6PD specifically utilizes the beta-anomer of glucose-6-phosphate.

-

The reaction mixture contains ATP, MgCl2, NADP+, G6PD, and the hexokinase being tested.

-

The reaction is initiated by the addition of the glucose anomer.

-

The rate of NADPH formation is monitored spectrophotometrically at 340 nm.

-

-

Kinetic Analysis:

-

Measure the initial reaction rates at different substrate concentrations for both anomers.

-

Plot the data using a Michaelis-Menten or Lineweaver-Burk plot to determine the Km and Vmax for each anomer.

-

Implications for Drug Development and Metabolic Research

The anomeric specificity of glucose metabolism has several important implications for drug development and basic research:

-

Targeting Glycolysis: Drugs designed to inhibit or modulate hexokinase activity may have different potencies against the phosphorylation of alpha- versus beta-D-glucose. Understanding the anomeric preference of the target hexokinase isoform is crucial for accurate in vitro characterization.

-

Metabolic Tracer Studies: In studies using 13C-labeled glucose, the initial anomeric composition of the tracer can influence the rate of its entry into metabolic pathways. While mutarotation in solution will lead to an equilibrium mixture, the initial rates of uptake and phosphorylation may be affected. For short-term experiments, using anomerically defined tracers can provide more precise data.

-

Understanding Disease States: Alterations in the expression of hexokinase isoforms or glucose transporters in diseases like cancer and diabetes could lead to changes in the cellular preference for glucose anomers. Investigating these anomeric preferences could provide new insights into the metabolic reprogramming associated with these diseases.

Conclusion

The distinction between this compound and beta-D-glucose-13C, while often overlooked, represents a layer of complexity in metabolic regulation that can be leveraged for more precise and insightful research. The anomeric specificity of enzymes, particularly hexokinases, at the gateway of major metabolic pathways underscores the importance of considering the stereochemistry of isotopic tracers. For researchers in drug development and metabolic analysis, a deeper understanding and careful consideration of the anomeric composition of 13C-labeled glucose will contribute to more accurate experimental design and data interpretation, ultimately leading to a more refined understanding of cellular metabolism.

References

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. Glucose - Wikipedia [en.wikipedia.org]

- 3. The Anomeric Nature of Glucose and Its Implications on Its Analyses and the Influence of Diet: Are Routine Glycaemia Measurements Reliable Enough? | Oliva | Journal of Endocrinology and Metabolism [jofem.org]

- 4. 13C solid-state NMR chemical shift anisotropy analysis of the anomeric carbon in carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anomeric specificity of D-glucose metabolism in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. D-glucose anomeric preference of hexokinases from animals and yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anomeric specificity of D-glucose phosphorylation and oxidation in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anomeric preference of glucose utilization in human erythrocytes loaded with glucokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anomeric specificity of D-glucose metabolism in rat brain cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Abundance of ¹³C in Glucose for Researchers and Drug Development Professionals

Introduction: The stable, non-radioactive isotope of carbon, ¹³C, is a powerful tool in metabolic research and drug development. Its natural abundance in biological molecules, particularly glucose, provides a fundamental baseline for tracer studies that investigate metabolic pathways and fluxes. Understanding the natural ¹³C content of glucose is therefore critical for designing and interpreting experiments that utilize ¹³C-labeled compounds. This guide provides an in-depth overview of the natural abundance of ¹³C in glucose, methodologies for its determination, and its application in the context of metabolic research.

Quantitative Data on the Natural Abundance of ¹³C in Glucose

The natural abundance of carbon isotopes is not uniform. The lighter isotope, ¹²C, is far more common than ¹³C. The standard natural abundance of ¹³C is approximately 1.07% to 1.1%[1][2][3]. However, this value is subject to slight variations due to isotopic fractionation during physical and biochemical processes. In the context of glucose, the most significant source of variation is the photosynthetic pathway of the plant from which the glucose is derived.

The isotopic composition is often expressed in the delta (δ) notation, in parts per thousand (‰ or per mil), relative to the Vienna Pee Dee Belemnite (VPDB) international standard. The formula for calculating δ¹³C is:

δ¹³C (‰) = [ (¹³C/¹²C)sample / (¹³C/¹²C)standard - 1 ] * 1000

Plants are broadly categorized into C3 and C4 based on their primary mechanism of carbon fixation, which leads to distinct ¹³C signatures in the glucose they produce.

| Parameter | Value | Reference |

| Standard Natural Abundance of ¹³C | ~1.1% | [1][2][3] |

| δ¹³C of Glucose from C3 Plants | -24‰ to -34‰ | [4][5][6] |

| δ¹³C of Glucose from C4 Plants | -6‰ to -19‰ | [4][5][6] |

C3 Plants: These plants, which include wheat, rice, and soybeans, utilize the Calvin cycle for carbon fixation. The enzyme RuBisCO, which catalyzes the initial carbon fixation step, discriminates against ¹³C, resulting in a lower δ¹³C value in the glucose produced[4].

C4 Plants: Plants like maize (corn) and sugarcane employ the Hatch-Slack pathway. The initial carbon fixation is catalyzed by PEP carboxylase, which has a lower discrimination against ¹³C. This results in a higher δ¹³C value in the glucose from these plants[7].

Experimental Protocols for Determining ¹³C Abundance in Glucose

The determination of ¹³C abundance in glucose is primarily achieved through two highly sensitive analytical techniques: Isotope Ratio Mass Spectrometry (IRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isotope Ratio Mass Spectrometry (IRMS)

IRMS is the gold standard for high-precision measurement of isotope ratios. For glucose analysis, it is often coupled with a separation technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Methodology for HPLC-IRMS:

-

Sample Preparation: Glucose is extracted from the biological matrix. For complex samples, purification steps may be necessary to isolate the glucose. The sample is then dissolved in a suitable solvent for HPLC injection.

-

Chromatographic Separation: The sample is injected into an HPLC system to separate glucose from other components. This is crucial to avoid interference from other carbon-containing molecules.

-

Conversion to CO₂: The separated glucose eluting from the HPLC column is quantitatively converted to carbon dioxide (CO₂) gas. This is typically achieved through a wet chemical oxidation or a high-temperature combustion interface.

-

Introduction into IRMS: The resulting CO₂ gas is introduced into the ion source of the mass spectrometer.

-

Ionization and Mass Analysis: In the ion source, the CO₂ molecules are ionized. The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a magnetic field. The detector simultaneously measures the ion beams corresponding to the different isotopic forms of CO₂ (e.g., ¹²CO₂ and ¹³CO₂).

-

Data Analysis: The ratio of the intensities of the ion beams is used to calculate the δ¹³C value of the glucose sample relative to a calibrated reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹³C NMR spectroscopy provides information about the ¹³C abundance at specific atomic positions within the glucose molecule, offering a more detailed isotopic profile.

Methodology for Quantitative ¹³C NMR:

-

Sample Preparation: A purified and relatively concentrated sample of glucose is dissolved in a suitable deuterated solvent (e.g., D₂O).

-

NMR Data Acquisition: The sample is placed in a high-field NMR spectrometer. A quantitative ¹³C NMR experiment is performed. This typically involves using a long relaxation delay between pulses to ensure full relaxation of all carbon nuclei, which is essential for accurate quantification. Inverse-gated proton decoupling is often used to suppress the nuclear Overhauser effect (NOE), which can otherwise lead to inaccurate signal integrals.

-

Spectral Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the ¹³C NMR spectrum.

-

Data Analysis: The integral of each carbon signal in the spectrum is proportional to the number of ¹³C nuclei at that position. By comparing the integrals of the signals from the glucose sample to those of a reference standard with a known ¹³C abundance, the site-specific and average ¹³C abundance in the sample can be determined.

Visualizations

Experimental Workflow for ¹³C Abundance Determination

Caption: Experimental workflow for determining the natural abundance of ¹³C in glucose.

Glycolysis Signaling Pathway

Caption: The glycolytic pathway, a common target for ¹³C glucose tracer studies.

References

- 1. Carbon-13 - Wikipedia [en.wikipedia.org]

- 2. Isotopic Abundance of Carbon Atoms : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Labeled Carbon ( [www2.nrel.colostate.edu]

- 5. Natural abundance isotope ratios to differentiate sources of carbon used during tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nano-lab.com.tr [nano-lab.com.tr]

An In-depth Technical Guide to Stable Isotope Tracers in Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction to Stable Isotope Tracers in Metabolism

Stable isotope tracing has become an indispensable tool in metabolic research, offering a powerful method to delineate and quantify the intricate network of biochemical reactions that constitute cellular metabolism.[1] Unlike radioactive isotopes, stable isotopes are non-radioactive variants of elements that contain an altered number of neutrons, resulting in a different atomic mass but identical chemical properties.[2] This inherent safety allows for their use in a wide range of experimental systems, from cell cultures to human subjects.[3] By introducing molecules labeled with stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), into a biological system, researchers can track the journey of these labeled atoms through various metabolic pathways.[1][4] This technique, often referred to as metabolic flux analysis, provides a dynamic view of metabolic processes, revealing the rates of metabolic reactions and the relative contributions of different substrates to the formation of downstream metabolites.[5][6] This contrasts with traditional metabolomics, which provides a static snapshot of metabolite concentrations.

The core principle of stable isotope tracing lies in the ability to distinguish between the isotopically labeled molecules and their unlabeled counterparts using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[7][8] These methods can precisely measure the incorporation of stable isotopes into various metabolites, providing a detailed picture of metabolic pathway activity.[9] This information is crucial for understanding the metabolic reprogramming that occurs in various diseases, including cancer, and for the development of targeted therapeutic strategies.[4][10]

Core Principles of Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a quantitative methodology used to determine the rates (fluxes) of metabolic reactions within a biological system.[5] The fundamental concept of MFA is that the distribution of isotopes in metabolites is a direct consequence of the underlying metabolic fluxes.[6] By measuring these isotopic labeling patterns, it is possible to infer the rates of the reactions that produced them.

Key Concepts in MFA:

-

Isotopologues and Isotopomers: Isotopologues are molecules that differ only in their isotopic composition. For example, glucose with one ¹³C atom is an isotopologue of glucose with no ¹³C atoms. Isotopomers are molecules that have the same number of each isotopic atom but differ in their positions.

-

Mass Isotopomer Distribution (MID): This refers to the fractional abundance of all the mass isotopologues of a given metabolite. MS is a primary tool for measuring MIDs.[7]

-

Metabolic Steady State: This is a condition where the concentrations of intracellular metabolites and the metabolic fluxes are constant over time. Many MFA experiments are designed to be performed under this condition.[10]

-

Isotopic Steady State: This is achieved when the isotopic enrichment of intracellular metabolites becomes constant over time. The time required to reach isotopic steady state varies for different pathways. For instance, glycolysis can reach isotopic steady state in minutes, while pathways involved in nucleotide or lipid biosynthesis may take hours to days.[10]

Common Stable Isotope Tracers and Their Applications

The choice of stable isotope tracer is critical and depends on the specific metabolic pathway being investigated.[11][12]

| Tracer | Common Labeled Positions | Primary Metabolic Pathways Traced | Applications |

| ¹³C-Glucose | Uniformly labeled ([U-¹³C]-Glucose), [1,2-¹³C₂]-Glucose | Glycolysis, Pentose Phosphate Pathway (PPP), Tricarboxylic Acid (TCA) Cycle, Serine Synthesis, Glycogen Synthesis | Investigating central carbon metabolism, identifying alterations in glucose metabolism in cancer and diabetes.[12][13] |

| ¹⁵N-Glutamine | Uniformly labeled ([U-¹⁵N₂]-Glutamine), Amide or Amine labeled | Amino acid metabolism, Nucleotide biosynthesis, Hexosamine biosynthesis | Tracing nitrogen fate in the synthesis of biomass precursors, studying glutamine addiction in cancer.[2] |

| ¹³C-Glutamine | Uniformly labeled ([U-¹³C₅]-Glutamine) | TCA Cycle anaplerosis, Reductive carboxylation, Amino acid metabolism | Assessing the contribution of glutamine to the TCA cycle, particularly important in cancer cells.[3] |

| ²H-Deuterated Water (D₂O) | Deuterium | De novo lipogenesis, Protein synthesis, Glycogen synthesis | Measuring the synthesis rates of various macromolecules over longer periods. |

| ¹³C-Lactate | Uniformly labeled ([U-¹³C₃]-Lactate) | Lactate metabolism, TCA Cycle | Investigating lactate as a fuel source for tumors and other tissues. |

| ¹³C-Fatty Acids | Uniformly labeled | Fatty acid oxidation (β-oxidation), Lipid synthesis | Studying lipid metabolism and its dysregulation in metabolic diseases. |

Experimental Protocols

Detailed and rigorous experimental protocols are essential for obtaining reliable and reproducible data from stable isotope tracing studies. Below are generalized protocols for in vitro (cell culture) and in vivo (animal models) experiments.

In Vitro Stable Isotope Tracing in Cultured Mammalian Cells

This protocol outlines the general steps for performing a stable isotope tracing experiment using cultured mammalian cells.

Materials:

-

Mammalian cell line of interest

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Dialyzed fetal bovine serum (dFBS)

-

Stable isotope-labeled tracer (e.g., [U-¹³C]-Glucose)

-

Unlabeled version of the tracer nutrient

-

Phosphate-buffered saline (PBS)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Chloroform (LC-MS grade)

-

Cell scrapers

-

Centrifuge tubes

-

Liquid nitrogen

Procedure:

-

Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of the experiment.

-

Preparation of Isotope-Labeled Medium: Prepare the experimental medium by supplementing basal medium (lacking the nutrient to be traced) with the stable isotope-labeled tracer and other necessary components, including dFBS.

-

Isotopic Labeling:

-

Aspirate the standard culture medium from the cells.

-

Gently wash the cells once with pre-warmed PBS.

-

Add the pre-warmed isotope-labeled medium to the cells.

-

Incubate the cells for a predetermined duration to allow for the incorporation of the tracer and to reach isotopic steady state for the pathway of interest.

-

-

Metabolite Quenching and Extraction:

-

Place the cell culture plates on ice.

-

Aspirate the labeling medium.

-

Immediately add ice-cold 80% methanol to quench all enzymatic reactions.

-

Scrape the cells in the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

For polar metabolite extraction, a common method is to use a methanol-water-chloroform extraction to separate the polar and non-polar phases.

-

-

Sample Processing:

-

Vortex the cell extracts thoroughly.

-

Centrifuge at high speed at 4°C to pellet cell debris and proteins.

-

Carefully collect the supernatant containing the metabolites.

-

Dry the metabolite extract using a vacuum concentrator.

-

Store the dried metabolite pellets at -80°C until analysis.

-

In Vivo Stable Isotope Tracing in Mouse Models

This protocol provides a general workflow for conducting stable isotope tracer infusions in mice.

Materials:

-

Mouse model of interest

-

Stable isotope-labeled tracer solution (sterile)

-

Anesthetic (e.g., isoflurane)

-

Infusion pump and catheters

-

Surgical tools

-

Blood collection tubes (e.g., heparinized capillaries)

-

Liquid nitrogen

-

Homogenizer

-

Extraction solvents (as per the in vitro protocol)

Procedure:

-

Animal Preparation:

-

Acclimate the mice to the experimental conditions.

-

For some tracers like glucose, a period of fasting may be required to increase the isotopic enrichment in the plasma.

-

-

Catheter Implantation: For continuous infusions, a catheter is surgically implanted, typically in the jugular vein, a few days prior to the experiment to allow for recovery.

-

Tracer Infusion:

-

Anesthetize the mouse.

-

Administer the stable isotope tracer. This can be done as a bolus injection (e.g., intraperitoneal or intravenous) or as a continuous infusion via the implanted catheter.

-

The duration of the infusion will depend on the metabolic pathways under investigation and the time required to reach isotopic steady state.

-

-

Tissue and Blood Collection:

-

At the end of the infusion period, collect blood samples.

-

Immediately euthanize the animal and rapidly excise the tissues of interest.

-

Freeze-clamp the tissues in liquid nitrogen to instantly halt metabolic activity.

-

-

Metabolite Extraction from Tissues:

-

The frozen tissue is weighed and homogenized in an ice-cold extraction solvent (e.g., 80% methanol).

-

The subsequent steps of metabolite extraction and processing are similar to the in vitro protocol.

-

Analytical Techniques for Isotope Detection

The analysis of isotopically labeled metabolites is primarily performed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

MS is the most commonly used technique for stable isotope tracing due to its high sensitivity and resolution.[5] It measures the mass-to-charge ratio (m/z) of ions, allowing for the differentiation of isotopologues based on their mass.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable metabolites. Derivatization is often required to increase the volatility of polar metabolites like amino acids and organic acids.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can analyze a wide range of metabolites without the need for derivatization. It is particularly useful for analyzing non-volatile and thermally labile compounds. High-resolution mass spectrometers (e.g., Orbitrap, Q-TOF) are often used to accurately determine the mass of isotopologues.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the positional location of isotopes within a molecule (isotopomers). This is a key advantage over MS, which typically only provides information on the number of isotopic labels. However, NMR is generally less sensitive than MS. ¹³C-NMR is a powerful tool for elucidating the specific carbon atom rearrangements that occur during metabolic reactions.

Data Presentation and Analysis

The raw data from MS or NMR analysis consists of the abundance of different isotopologues for each measured metabolite. This data must be corrected for the natural abundance of stable isotopes before further analysis.

Quantitative Data Summary

The following table presents hypothetical but representative data from a ¹³C-glucose tracing experiment in cancer cells, comparing a control group to a group treated with a metabolic inhibitor. The values represent the fractional contribution of each isotopologue to the total pool of the metabolite.

| Metabolite | Isotopologue | Control (Fractional Contribution) | Inhibitor-Treated (Fractional Contribution) |

| Pyruvate | M+0 | 0.10 | 0.40 |

| M+1 | 0.05 | 0.10 | |

| M+2 | 0.15 | 0.20 | |

| M+3 | 0.70 | 0.30 | |

| Lactate | M+0 | 0.12 | 0.45 |

| M+1 | 0.06 | 0.12 | |

| M+2 | 0.12 | 0.18 | |

| M+3 | 0.70 | 0.25 | |

| Citrate | M+0 | 0.20 | 0.50 |

| M+1 | 0.10 | 0.15 | |

| M+2 | 0.50 | 0.25 | |

| M+3 | 0.10 | 0.05 | |

| M+4 | 0.05 | 0.03 | |

| M+5 | 0.05 | 0.02 | |

| Malate | M+0 | 0.25 | 0.60 |

| M+1 | 0.15 | 0.20 | |

| M+2 | 0.40 | 0.15 | |

| M+3 | 0.15 | 0.05 | |

| M+4 | 0.05 | 0.00 |

M+n refers to the isotopologue with 'n' ¹³C atoms incorporated from the [U-¹³C]-Glucose tracer.

Visualization of Metabolic Pathways and Experimental Workflows

Visualizing metabolic pathways and experimental workflows is crucial for understanding the complex data generated from stable isotope tracing experiments. The following diagrams are generated using the DOT language for Graphviz.

Experimental Workflow for In Vitro Stable Isotope Tracing

References

- 1. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Physiological impact of in vivo stable isotope tracing on cancer metabolism. | C3M - Centre Méditerranéen de Médecine Moléculaire [c3m-nice.fr]

- 6. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Application Note 34 â Fluxing Through Cancer: Tracking the Fate of 13C-Labeled Energy Sources Glucose and Glutamine in Cancer Cells and Mouse Tumors [isotope.com]

Methodological & Application

Application Notes and Protocols for Alpha-D-glucose-13C as a Metabolic Tracer

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alpha-D-glucose-13C is a stable, non-radioactive isotope-labeled form of glucose that serves as a powerful tool for tracing metabolic pathways in vitro and in vivo. By replacing one or more of the naturally abundant 12C atoms with 13C, researchers can track the journey of glucose through various metabolic processes, providing critical insights into cellular physiology, disease mechanisms, and the effects of therapeutic interventions.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound as a metabolic tracer in key research areas.

Applications

This compound tracers are instrumental in a wide range of research applications, including:

-

Cancer Metabolism: Cancer cells exhibit altered glucose metabolism, a phenomenon known as the Warburg effect, characterized by increased glucose uptake and lactate production even in the presence of oxygen.[3] 13C-glucose tracers are used to quantify the flux through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle in cancer cells, providing a deeper understanding of the metabolic reprogramming that fuels tumor growth and proliferation.[3][4][5] This knowledge is crucial for the development of novel anti-cancer therapies that target metabolic vulnerabilities.

-

Neuroscience: The brain is highly dependent on glucose as its primary energy source. 13C-glucose tracers, coupled with techniques like nuclear magnetic resonance (NMR) spectroscopy, enable the non-invasive in vivo measurement of cerebral metabolic rates, including neurotransmitter cycling and glial-neuronal metabolic interactions.[6][7] These studies are vital for understanding brain function in health and disease, including neurodegenerative disorders.

-

Drug Development: In the pharmaceutical industry, 13C-glucose tracing is employed to elucidate the mechanism of action of drugs that target metabolic pathways.[8] By observing how a drug alters metabolic fluxes, researchers can assess its efficacy and identify potential off-target effects. This is particularly relevant for the development of drugs for metabolic diseases such as diabetes and obesity.

-

Metabolic Diseases: Stable isotope tracers like 13C-glucose are used in clinical research to study metabolic dysregulation in diseases like diabetes and obesity.[9] These studies can quantify whole-body glucose homeostasis and the effects of different interventions.

Key Experimental Protocols

Protocol 1: In Vitro 13C Metabolic Flux Analysis (MFA) in Cancer Cell Lines

This protocol outlines the key steps for performing a 13C-MFA experiment in cultured cancer cells to quantify metabolic fluxes.

1. Cell Culture and Seeding:

-

Culture cancer cells in standard growth medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO2.

-

Seed cells in multi-well plates (e.g., 6-well or 12-well) at a density that allows them to reach exponential growth phase at the time of the experiment.

2. Isotope Labeling:

-

Prepare labeling medium by replacing the standard glucose with the desired concentration of this compound (e.g., [U-13C6]glucose or [1,2-13C2]glucose). The choice of tracer depends on the specific pathways of interest.[7][10] For example, [1,2-13C2]glucose is particularly useful for resolving fluxes through the pentose phosphate pathway.[7][10]

-

When cells reach the desired confluency (typically 50-70%), aspirate the standard growth medium and wash the cells once with phosphate-buffered saline (PBS).

-

Add the pre-warmed 13C-labeling medium to the cells.

-

Incubate the cells for a sufficient duration to achieve isotopic steady-state. This time can vary between cell lines and metabolic pathways, but typically ranges from several hours to 24 hours.[11]

3. Metabolite Extraction:

-

After incubation, aspirate the labeling medium and quickly wash the cells with ice-cold PBS.

-

Quench metabolism and extract metabolites by adding a cold extraction solvent, typically 80% methanol, to the cells.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate at high speed to pellet cell debris.

-

Collect the supernatant containing the polar metabolites.

4. Sample Analysis by GC-MS:

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Derivatize the dried metabolites to make them volatile for gas chromatography (GC) analysis. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

-

Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS). The GC separates the metabolites, and the MS detects the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distribution (MID) for each metabolite.[12][13]

5. Data Analysis and Flux Calculation:

-

The measured MIDs, along with measured extracellular fluxes (glucose uptake, lactate secretion), are used as inputs for metabolic flux analysis software (e.g., INCA, Metran) to calculate the intracellular metabolic fluxes.[1]

Protocol 2: In Vivo 13C-Glucose Tracing in a Mouse Xenograft Model

This protocol describes a method for tracing glucose metabolism in a tumor xenograft model in mice.

1. Animal Model:

-

Establish tumor xenografts by subcutaneously injecting cancer cells into immunocompromised mice (e.g., nude or NSG mice).

-

Allow the tumors to grow to a suitable size for the experiment.

2. Tracer Infusion:

-

The 13C-glucose tracer can be administered via several routes, including intravenous (i.v.) tail vein injection, intraperitoneal (i.p.) injection, or oral gavage.[14]

-

For a continuous infusion, a priming bolus of [U-13C6]glucose can be administered, followed by a continuous infusion via a tail vein catheter.[2]

-

The duration of the infusion is critical and should be optimized to achieve sufficient labeling of downstream metabolites in the tumor tissue.[2]

3. Tissue Collection and Processing:

-

At the end of the infusion period, euthanize the mouse.

-

Quickly excise the tumor and other tissues of interest (e.g., liver, brain, blood).

-

Immediately freeze the tissues in liquid nitrogen to quench metabolic activity.

-

Store the frozen tissues at -80°C until metabolite extraction.

4. Metabolite Extraction and Analysis:

-

Pulverize the frozen tissue under liquid nitrogen.

-

Extract metabolites from the powdered tissue using a suitable solvent system (e.g., 80% methanol).

-

Analyze the metabolite extracts by GC-MS or LC-MS/MS to determine the 13C enrichment in various metabolites.

Data Presentation

Quantitative data from 13C metabolic tracer studies are crucial for comparing metabolic phenotypes between different conditions. The following tables provide examples of how to structure such data.

Table 1: Relative Metabolic Fluxes in Cancer Cell Lines Determined by 13C-MFA.

| Metabolic Flux | Cell Line A (nmol/106 cells/hr) | Cell Line B (nmol/106 cells/hr) |

| Glucose Uptake | 350 ± 25 | 550 ± 40 |

| Lactate Secretion | 600 ± 50 | 900 ± 60 |

| Glycolysis (Glucose -> Pyruvate) | 175 ± 15 | 275 ± 20 |

| Pentose Phosphate Pathway | 30 ± 5 | 50 ± 8 |

| TCA Cycle (Pyruvate -> CO2) | 40 ± 6 | 35 ± 5 |

Data are presented as mean ± standard deviation from triplicate experiments. Fluxes are normalized to the glucose uptake rate.

Table 2: 13C Enrichment in Brain Metabolites Following [1,6-13C2]glucose Infusion in Mice.

| Metabolite | 13C Enrichment (%) |

| Glutamate C4 | 35 ± 4 |

| Glutamate C3 | 15 ± 2 |

| Glutamate C2 | 10 ± 1.5 |

| Glutamine C4 | 25 ± 3 |

| GABA C2 | 12 ± 2 |

Data represent the percentage of the metabolite pool labeled with 13C at a specific carbon position after a 60-minute infusion. Values are mean ± SEM from n=5 mice.[6]

Visualization of Metabolic Pathways and Workflows

Visualizing the flow of the 13C label through metabolic pathways and the experimental workflow is essential for understanding the experimental design and interpreting the results. The following diagrams are generated using the DOT language for Graphviz.

Caption: Flow of 13C label from glucose through central carbon metabolism.

Caption: Experimental workflow for 13C metabolic flux analysis.

References

- 1. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flux estimation analysis systematically characterizes the metabolic shifts of the central metabolism pathway in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GC-MS-Based Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 6. embopress.org [embopress.org]

- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluxome analysis using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. shimadzu.com [shimadzu.com]

- 14. A functional analysis of 180 cancer cell lines reveals conserved intrinsic metabolic programs - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Cellular Metabolism: Application Notes and Protocols for 13C Metabolic Flux Analysis Using Alpha-D-Glucose

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the intricate world of cellular biology and drug development, understanding the dynamic network of metabolic pathways is paramount. 13C Metabolic Flux Analysis (MFA) using Alpha-D-glucose has emerged as a gold-standard technique for quantifying intracellular metabolic fluxes, providing a detailed snapshot of cellular physiology. These application notes and protocols are designed for researchers, scientists, and drug development professionals to provide a comprehensive guide to designing and implementing 13C-MFA experiments.

Introduction to 13C Metabolic Flux Analysis

13C-MFA is a powerful analytical technique used to determine the rates (fluxes) of metabolic reactions within a living cell.[1][2] The method involves introducing a substrate, in this case, Alpha-D-glucose, that has been enriched with the stable isotope carbon-13 (¹³C), into a cell culture. As the cells metabolize the ¹³C-labeled glucose, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the isotopic enrichment patterns in these metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can computationally deduce the flow of carbon through the metabolic network.[1][2] This provides invaluable insights into the activity of different metabolic pathways under specific conditions.

The applications of 13C-MFA are vast, ranging from identifying metabolic bottlenecks in biotechnological production strains to understanding the metabolic reprogramming in diseases like cancer and informing the development of targeted therapeutics.[3][4]

Experimental Workflow Overview

A typical 13C-MFA experiment follows a structured workflow, from initial experimental design to the final flux map visualization. Each step is critical for obtaining accurate and reproducible results.[1][5]

Caption: Figure 1: General Workflow for 13C Metabolic Flux Analysis.

Detailed Experimental Protocols

Protocol 1: Mammalian Cell Culture and ¹³C-Glucose Labeling

This protocol is adapted for adherent mammalian cell lines.

Materials:

-

Mammalian cell line of interest

-

Complete growth medium (e.g., DMEM, RPMI-1640)

-

Dialyzed fetal bovine serum (dFBS)

-

[U-¹³C₆]-D-glucose (or other specifically labeled glucose isomer)

-

Glucose-free medium

-

Phosphate-buffered saline (PBS), sterile and cold

-